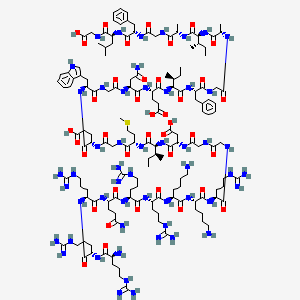
TAT-HA2 Fusion Peptide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The TAT-HA2 Fusion Peptide is a peptide-based delivery agent that combines the pH-sensitive HA2 fusion peptide from Influenza and the cell-penetrating peptide TAT from HIV . This compound facilitates the cellular uptake of macromolecules through the TAT component and triggers their release into cells by exploiting the acidifying endosomal lumen to induce membrane leakage via the HA2 component .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of TAT-HA2 Fusion Peptide involves the combination of two peptide sequences: the HA2 peptide from Influenza and the TAT peptide from HIV. The peptides are synthesized separately using solid-phase peptide synthesis (SPPS) and then conjugated together . The reaction conditions typically involve the use of coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in an organic solvent like DMF (dimethylformamide) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers for SPPS, followed by purification using high-performance liquid chromatography (HPLC) and lyophilization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
TAT-HA2 Fusion Peptide primarily undergoes reactions related to its functional groups. These include:
Oxidation: The peptide can undergo oxidation at methionine residues.
Reduction: Disulfide bonds within the peptide can be reduced to thiol groups.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HBTU and DIPEA.
Major Products Formed
The major products formed from these reactions include oxidized peptides, reduced peptides, and substituted peptides with modified properties .
Wissenschaftliche Forschungsanwendungen
TAT-HA2 Fusion Peptide has a wide range of scientific research applications:
Chemistry: Used as a delivery agent for macromolecules in chemical reactions.
Biology: Facilitates the delivery of genetic material, proteins, and other macromolecules into cells.
Medicine: Employed in gene therapy, drug delivery, and vaccine development.
Industry: Utilized in the production of therapeutic proteins and peptides
Wirkmechanismus
The TAT-HA2 Fusion Peptide exerts its effects through a combination of cell-penetrating and endosomal escape mechanisms. The TAT component binds to the cell surface and penetrates the membrane via lipid raft-dependent macropinocytosis. The HA2 component, being pH-sensitive, destabilizes the endosomal membrane, allowing the release of the peptide and its cargo into the cytosol .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
The TAT-HA2 Fusion Peptide is unique due to its dual functionality of cell penetration and endosomal escape, making it highly efficient for delivering macromolecules into cells with minimal toxicity .
Eigenschaften
Molekularformel |
C149H243N53O39S |
|---|---|
Molekulargewicht |
3432.9 g/mol |
IUPAC-Name |
(4S)-4-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-5-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-4-carboxy-1-[[(2S,3S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C149H243N53O39S/c1-12-78(6)118(141(239)182-81(9)121(219)175-73-112(209)184-102(65-84-35-19-16-20-36-84)138(236)197-100(63-77(4)5)126(224)180-76-117(217)218)200-122(220)82(10)181-109(206)72-178-127(225)101(64-83-33-17-15-18-34-83)199-143(241)120(80(8)14-3)201-137(235)98(49-52-115(213)214)195-139(237)104(67-107(154)204)185-113(210)75-179-128(226)103(66-85-69-173-88-39-22-21-37-86(85)88)198-135(233)96(48-51-114(211)212)183-111(208)74-177-125(223)99(53-62-242-11)196-142(240)119(79(7)13-2)202-140(238)105(68-116(215)216)186-110(207)71-174-108(205)70-176-124(222)89(42-28-57-168-145(157)158)188-129(227)90(40-23-25-54-150)189-130(228)91(41-24-26-55-151)190-132(230)93(44-30-59-170-147(161)162)192-133(231)94(45-31-60-171-148(163)164)193-136(234)97(47-50-106(153)203)194-134(232)95(46-32-61-172-149(165)166)191-131(229)92(43-29-58-169-146(159)160)187-123(221)87(152)38-27-56-167-144(155)156/h15-22,33-37,39,69,77-82,87,89-105,118-120,173H,12-14,23-32,38,40-68,70-76,150-152H2,1-11H3,(H2,153,203)(H2,154,204)(H,174,205)(H,175,219)(H,176,222)(H,177,223)(H,178,225)(H,179,226)(H,180,224)(H,181,206)(H,182,239)(H,183,208)(H,184,209)(H,185,210)(H,186,207)(H,187,221)(H,188,227)(H,189,228)(H,190,230)(H,191,229)(H,192,231)(H,193,234)(H,194,232)(H,195,237)(H,196,240)(H,197,236)(H,198,233)(H,199,241)(H,200,220)(H,201,235)(H,202,238)(H,211,212)(H,213,214)(H,215,216)(H,217,218)(H4,155,156,167)(H4,157,158,168)(H4,159,160,169)(H4,161,162,170)(H4,163,164,171)(H4,165,166,172)/t78-,79-,80-,81-,82-,87-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,118-,119-,120-/m0/s1 |
InChI-Schlüssel |
HKDRFTFEDPBOGG-XUHOUDFZSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CCSC)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CCSC)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-Bromophenyl)methyl]-1,2,4-triazole-3-carbaldehyde](/img/structure/B13913000.png)
![N-[2-[2-[2-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13913005.png)
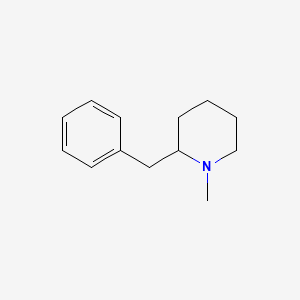
![(6S)-5-Tert-butoxycarbonyl-5-azaspiro[2.5]octane-6-carboxylic acid](/img/structure/B13913014.png)
![3-[(1S)-1-benzyloxyethyl]oxetane](/img/structure/B13913022.png)
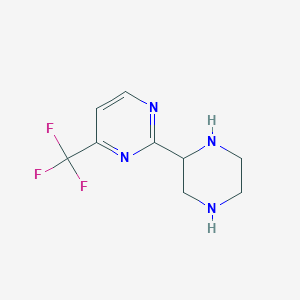
![Methyl 2-amino-6-methoxybenzo[d]thiazole-4-carboxylate](/img/structure/B13913029.png)
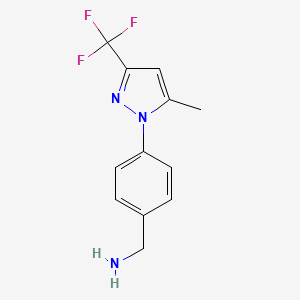
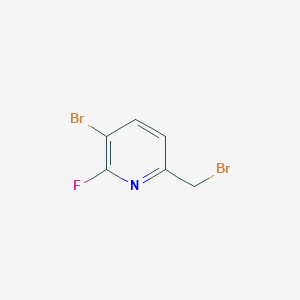
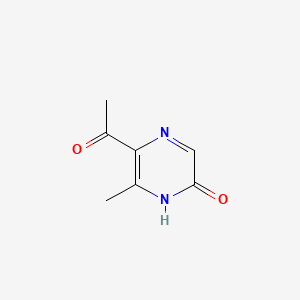
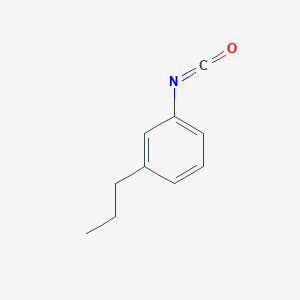
![4-amino-1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B13913069.png)
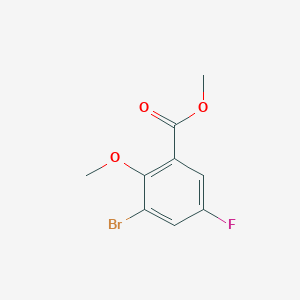
![[2-(Aminomethyl)pyrrolidin-1-yl]-phenylmethanone](/img/structure/B13913096.png)
